N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine
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Overview
Description
N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine is a chemical compound characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further linked to an oxabicyclooctane structure. The compound's unique structural features make it a subject of interest in various scientific fields, from chemistry to medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent linkage to the oxabicyclooctane structure. The exact sequence of these steps can vary, but often includes:
Formation of the Pyrazole Ring: : Starting from a suitable precursor such as hydrazine and a beta-diketone, the pyrazole ring can be synthesized via cyclization.
Introduction of the Difluoromethyl Group: : This step often involves the use of difluoromethyl halides or difluoromethyl sulfonates under basic conditions to introduce the difluoromethyl group to the pyrazole ring.
Linkage to Oxabicyclooctane: : The final step involves coupling the difluoromethyl pyrazole with an oxabicyclooctane derivative under suitable reaction conditions, often utilizing a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be optimized for scalability and efficiency. Key considerations would include the availability of starting materials, reaction yields, and the feasibility of scaling up each step of the synthesis. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine can undergo several types of chemical reactions:
Oxidation and Reduction: : This compound may participate in oxidation or reduction reactions, altering the oxidation state of the difluoromethyl group or other functional groups within the molecule.
Substitution Reactions: : Due to the presence of various functional groups, this compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole ring or the oxabicyclooctane structure.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride.
Substitution: : Nucleophiles such as amines or thiols and electrophiles like alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carbonyl-containing derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine finds applications across various fields:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : In the study of biological pathways and interactions involving its unique structural elements.
Medicine: : Potential therapeutic applications, including as a pharmacophore in drug design and development.
Industry: : Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine largely depends on its target application:
Molecular Targets: : It may interact with specific enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: : The compound may influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine stands out due to its unique combination of structural features. Similar compounds might include:
Other Difluoromethyl-Substituted Pyrazoles: : These compounds share the difluoromethyl-pyrazole moiety but differ in their additional structural elements.
Oxabicyclooctane Derivatives: : Compounds with the oxabicyclooctane structure but different substituents.
Each of these compounds may have unique properties and applications, emphasizing the distinctiveness of this compound in scientific research and industry.
Properties
IUPAC Name |
N-[[3-(difluoromethyl)-1-methylpyrazol-4-yl]methyl]-2-oxabicyclo[4.2.0]octan-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N3O/c1-18-7-8(12(17-18)13(14)15)6-16-10-5-11-9(10)3-2-4-19-11/h7,9-11,13,16H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGCIVWFHJEOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)CNC2CC3C2CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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